molecular formula C15H11F3N2O B13552283 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13552283
M. Wt: 292.26 g/mol
InChI Key: KJGSMBYKAQHDEJ-UHFFFAOYSA-N
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Description

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:

These compounds share the benzimidazole core and the trifluoromethyl group but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Density1.366 ± 0.06 g/cm³
pKa11.47 ± 0.30 (predicted)

These properties contribute to its stability and lipophilicity, enhancing its suitability for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which may modulate their activities. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Receptor Modulation : It interacts with receptors such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, contributing to anti-inflammatory effects .

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives with specific substitutions can selectively inhibit COX-2 over COX-1, demonstrating potential for developing anti-inflammatory drugs with fewer side effects . The structure–activity relationship (SAR) analysis highlights the importance of the NH moiety in enhancing anti-inflammatory activity.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : Compounds similar to this benzimidazole have shown effectiveness in inhibiting the growth of cancer cell lines, including breast cancer (MDA-MB-231) and others .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells by enhancing caspase activity and disrupting cell cycle progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives with promising results:

  • Study on COX Inhibition : A compound structurally similar to this compound showed a selectivity ratio of over 470-fold for COX-2 compared to COX-1, indicating strong potential for anti-inflammatory applications .
  • Anticancer Activity Assessment : Research demonstrated that certain benzimidazole derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells, suggesting their potential as novel anticancer agents .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

3-benzyl-6-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-13-12(8-11)19-14(21)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)

InChI Key

KJGSMBYKAQHDEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NC2=O

Origin of Product

United States

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